(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate is a chiral compound that belongs to the class of amino acids and derivatives. It is characterized by a tert-butyl group attached to the cyclohexane ring, which influences its steric and electronic properties. This compound is notable for its potential applications in pharmaceuticals, particularly as a building block for various bioactive molecules.
This compound can be sourced from various synthetic routes involving cyclohexanecarboxylic acid derivatives. It is classified as an amino acid derivative due to the presence of an amine functional group and a carboxylate moiety, which are essential for its reactivity and biological activity.
The synthesis of (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate typically involves several key steps:
In one reported method, the synthesis involves the use of tert-butyl chloroformate as a reagent to protect the amino group during subsequent reactions, followed by deprotection to yield the final product. The use of asymmetric synthesis techniques can also enhance the yield of the desired enantiomer.
The molecular structure of (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate features:
The compound's molecular formula is , with a molar mass of approximately 213.32 g/mol. Its stereochemistry is critical for its biological activity, with specific configurations influencing its interaction with biological targets.
(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate can participate in several chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvents) to improve yields and selectivity.
The mechanism of action for (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate primarily involves its role as a chiral auxiliary in asymmetric synthesis. Its steric properties allow it to influence reaction pathways, leading to enantioselective outcomes in various synthetic processes. This property is particularly valuable in drug development where chirality plays a crucial role in pharmacodynamics.
Relevant data includes melting points (if solid), boiling points, and spectroscopic data (NMR, IR) that confirm its structure.
(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate has significant applications in scientific research:
(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate represents a critically important chiral building block in modern organic synthesis and pharmaceutical development. This stereodefined cyclohexane derivative features a strategically positioned amino group and a sterically shielded tert-butyl ester moiety, creating a versatile molecular framework for constructing complex chiral molecules. Its rigid cyclohexane ring adopts defined conformations that enable precise stereochemical control in reactions, while the electron-donating tert-butyl group provides both steric protection to the ester carbonyl and acid-labile deprotection characteristics. These combined features have established this compound as an indispensable synthon for synthesizing biologically active molecules with defined three-dimensional architectures, particularly in medicinal chemistry programs targeting enantioselective synthesis of therapeutic candidates [1] .
The molecular architecture of (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate (C₁₁H₂₁NO₂) centers on its stereodefined cyclohexane ring with substituents at the 1- and 2-positions adopting a trans diaxial or diequatorial orientation depending on ring conformation. X-ray crystallographic analyses of structurally similar β-amino acid derivatives reveal that the cyclohexane ring typically adopts a chair conformation with minimal puckering distortion [1]. In this conformation, the amino and ester groups preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, though the specific stereochemistry ((1S,2S)-configuration) forces these functional groups into a trans relationship across the ring system. This spatial arrangement creates a characteristic dihedral angle of approximately 56-58° between the C1-carboxyl and C2-amino vectors, significantly influencing both its intramolecular hydrogen-bonding capacity and its reactivity in chemical transformations [1].
Spectroscopic characterization provides complementary insight into the compound's structural features. Nuclear magnetic resonance (NMR) spectroscopy reveals distinctive coupling patterns between the methine proton adjacent to the amino group (H-C-NH₂) and neighboring ring protons. The trans configuration generates a coupling constant (J value) of 8-10 Hz between H1 and H2, contrasting sharply with the smaller coupling (J ≈ 3-4 Hz) observed in cis isomers. Infrared spectroscopy confirms the presence of both the carbonyl stretch (νC=O) at 1720-1735 cm⁻¹ characteristic of sterically hindered esters and the N-H stretches (νN-H) at 3350-3450 cm⁻¹. Mass spectrometry typically shows a molecular ion peak [M+H]⁺ at m/z 200.1645 (calculated for C₁₁H₂₂NO₂⁺), with characteristic fragmentation involving loss of the tert-butyl group (m/z 144.1019) and subsequent decarboxylation [1] .
Table 1: Key Structural Parameters of (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate
Parameter | Value | Analytical Method | Significance |
---|---|---|---|
Molecular Formula | C₁₁H₂₁NO₂ | High-resolution MS | Confirms elemental composition |
Molecular Weight | 199.29 g/mol | MS | - |
C1-C2 Bond Length | 1.54 Å | X-ray crystallography | Standard sp³-sp³ bond |
C=O Bond Length | 1.20 Å | X-ray crystallography | Characteristic ester carbonyl |
H1-H2 Dihedral Angle | 56-58° | NMR/X-ray | Influences conformational stability |
JH1-H2 Coupling Constant | 8-10 Hz | ¹H NMR | Indicates trans diaxial relationship |
Carbonyl Stretch (νC=O) | 1720-1735 cm⁻¹ | IR Spectroscopy | Confirms ester functionality |
Computational studies using molecular mechanics (MMFF force field) and density functional theory (DFT) calculations provide further insight into the conformational preferences and energy landscape. These analyses reveal that the trans-1,2-disubstituted cyclohexane exists predominantly in a single chair conformation (>95% population) at room temperature, with the amino and ester groups adopting equatorial orientations. The energy barrier for ring inversion is approximately 10-12 kcal/mol, consistent with typical cyclohexane derivatives. The tert-butyl group experiences minimal steric interactions due to its outward orientation, while the amino group participates in weak intramolecular hydrogen bonding with the ester carbonyl oxygen, stabilizing the observed conformation [1].
(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate serves as a privileged scaffold in asymmetric synthesis due to its defined stereochemistry and orthogonal protecting group strategy. The tert-butyl ester moiety provides exceptional stability under basic conditions and nucleophilic reaction environments, while remaining cleavable under acidic conditions (e.g., trifluoroacetic acid) without affecting other sensitive functional groups. This protection strategy enables sequential synthetic modifications at the amino group, which can undergo acylation, sulfonation, reductive alkylation, or conversion to ureas while preserving the ester functionality .
The compound's rigid cyclohexane framework acts as an effective chiral director in diastereoselective reactions. When the amino group is converted to a chiral auxiliary (e.g., Evans oxazolidinone, Ellman sulfinamide, or tert-butanesulfinamide), the resulting derivatives can control the stereochemical outcome of various carbon-carbon bond-forming reactions. For instance, enolization at the α-position to the ester followed by aldol reactions proceeds with high diastereofacial selectivity (>95% de) due to the steric bias imposed by the cyclohexane ring substituents. Similarly, conjugate addition reactions to α,β-unsaturated systems proceed with excellent stereocontrol when the amino group is appropriately protected and coordinated to metallic reagents [1] [2].
The molecule has demonstrated exceptional utility in synthesizing constrained β-amino acids and peptide foldamers. The trans-1,2-aminocyclohexanecarboxylic acid derivatives derived from this synthon induce specific secondary structures in peptides, including helices and sheets, with greater stability than their acyclic counterparts. This property has been exploited to create novel β-peptides with defined folding patterns that mimic natural protein structures, as demonstrated in dimethylcyclobutyl β-peptides that form stable helical conformations even with fewer residues than typical α-peptides [1]. The structural rigidity imparted by the cyclohexane ring reduces conformational flexibility, leading to enhanced biological activity and metabolic stability in peptidomimetic drug candidates targeting GPCRs and other biological receptors [2] .
Table 2: Synthetic Applications of (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate
Reaction Type | Product | Yield (%) | Stereoselectivity | Key Application |
---|---|---|---|---|
Enzymatic Resolution | Enantiopure isomer | 35-40% | >99% ee | Chiral pool expansion |
N-tert-Butoxycarbonylation | Boc-protected derivative | 90-95% | Retention | Peptide synthesis |
Reductive Amination | N-alkylated derivatives | 70-85% | Retention | Alkaloid synthesis |
Peptide Coupling | Cyclobutane β-peptides | 75-88% | Retention | Foldamer construction |
Ester Hydrolysis | Free amino acid | 95-99% | Retention | PROTAC linker synthesis |
Pd-catalyzed Coupling | Biaryl derivatives | 60-75% | Retention | APJ receptor agonists |
In the synthesis of small molecule therapeutics, this chiral building block has enabled efficient routes to drug candidates such as APJ receptor agonists. The constrained cyclohexane ring provides a template for positioning pharmacophoric elements in three-dimensional space, as evidenced by pyrazole-based agonists where the trans-1,2-relationship creates optimal vector alignment for receptor binding. The amino group serves as an attachment point for introducing lipophilic elements (e.g., cyclohexylpentanoate chains) that enhance potency, while the ester can be strategically hydrolyzed to reveal a carboxylic acid for salt formation or further derivatization [2] .
The development of (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate emerged from three converging research trajectories: chiral pool utilization, protective group innovation, and stereoselective synthesis methodologies. Early approaches in the 1970s-1980s focused on deriving enantiopure 1,2-aminocyclohexanecarboxylic acids from natural sources, particularly through enzymatic resolution of racemic mixtures using acylases or lipases. However, these methods suffered from limited yields (typically ≤40% for the desired enantiomer) and required expensive biocatalysts, restricting their utility for large-scale synthesis [1].
A transformative advancement came with the application of asymmetric hydrogenation technologies in the 1990s. Building on Nobel Prize-winning work by Knowles and Noyori, chemists developed chiral bisphosphine-rhodium catalysts capable of hydrogenating dehydro-2-aminocyclohexanecarboxylate precursors with enantiomeric excesses exceeding 95%. This catalytic approach dramatically improved efficiency and enabled multi-gram synthesis of both cis and trans isomers by modifying the ligand architecture. The development of tert-butyl ester protection during this period addressed stability issues inherent in methyl and ethyl esters, particularly their susceptibility to transesterification and racemization during processing .
The 2000s witnessed significant expansion in the compound's applications, particularly in peptidomimetic chemistry. Research on cyclobutane-containing β-peptides demonstrated that constrained cycloalkane amino acids could enforce specific secondary structures, leading to novel foldamers with potential therapeutic applications. The tert-butyl-protected trans-1,2-aminocyclohexanecarboxylate proved especially valuable for constructing these architectures due to its resistance to epimerization during extended peptide synthesis. This period also saw the implementation of the compound in synthesizing kinase inhibitors and GPCR-targeted therapeutics, where its stereochemical rigidity improved target selectivity and reduced off-target effects [1] [2].
Most recently, the molecule has found innovative applications in targeted protein degradation platforms. The amino group serves as an ideal attachment point for linker elements in PROTACs (Proteolysis-Targeting Chimeras) and antibody-drug conjugates (ADCs), where its stability under physiological conditions and stereochemical integrity ensure precise spatial orientation between warhead and targeting moieties. The acid-labile tert-butyl ester enables controlled deprotection at late synthetic stages, facilitating the modular construction of complex degraders. These applications have cemented the compound's status as a versatile building block in contemporary drug discovery pipelines, particularly for targeted cancer therapies and bifunctional pharmaceuticals [8].
Table 3: Historical Development Timeline
Time Period | Key Advancement | Impact |
---|---|---|
1970s-1980s | Enzymatic resolution methods | Provided first enantiopure material but with low efficiency |
Early 1990s | Asymmetric hydrogenation catalysis | Enabled economical production of both enantiomers with >95% ee |
Mid 1990s | tert-Butyl ester protection strategy | Improved stability and introduced acid-labile deprotection |
2000-2010 | Foldamer and β-peptide applications | Demonstrated structural utility in biomimetic architectures |
2010-2015 | GPCR agonist synthesis (e.g., APJ receptor) | Established therapeutic relevance in cardiovascular candidates |
2015-Present | PROTAC linker and ADC applications | Enabled next-generation targeted therapeutics |
The compound's commercial availability expanded significantly through pharmaceutical open innovation platforms such as Boehringer Ingelheim's opnMe.com, which provides researchers with key intermediates including tert-butyl protected amino acid derivatives. This accessibility has accelerated its adoption across academic and industrial settings, facilitating research in diverse therapeutic areas. Current manufacturing employs both catalytic asymmetric synthesis and enzymatic dynamic resolution, with the latter achieving near-quantitative yields through in-situ racemization of the undesired enantiomer [4] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1